![molecular formula C18H20N2O5S B253979 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide, commonly known as E-64, is a cysteine protease inhibitor that has been widely used in scientific research for over three decades. E-64 has been found to have a significant impact on a variety of biochemical and physiological processes, making it an important tool for understanding the mechanisms of action of various enzymes and proteins.
Wirkmechanismus
E-64 works by irreversibly binding to the active site of cysteine proteases, preventing them from carrying out their normal functions. This inhibition can have a significant impact on various biochemical and physiological processes, including protein degradation, cell signaling, and immune response.
Biochemical and Physiological Effects:
E-64 has been found to have a variety of biochemical and physiological effects, including the inhibition of proteolysis, the induction of apoptosis, and the modulation of immune response. It has also been found to have a significant impact on the activity of various enzymes and proteins, including cathepsins, calpains, and caspases.
Vorteile Und Einschränkungen Für Laborexperimente
E-64 has several advantages for use in lab experiments, including its high specificity for cysteine proteases, its irreversibility of inhibition, and its ability to penetrate cell membranes. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research involving E-64, including the development of more selective cysteine protease inhibitors, the investigation of its potential therapeutic applications, and the exploration of its impact on various physiological processes. Additionally, further studies are needed to fully understand the mechanisms of action of E-64 and its potential impact on human health.
Synthesemethoden
E-64 can be synthesized through a multistep process that involves the reaction of various chemicals, including ethyl 2-oxoacetate, phenylacetic acid, and 2-ethoxyaniline. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
E-64 has been widely used in scientific research to study the mechanisms of action of various enzymes and proteins. It has been found to be particularly effective in inhibiting cysteine proteases, which are enzymes that play a critical role in a variety of physiological processes, including digestion, apoptosis, and immune response.
Eigenschaften
Produktname |
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide |
|---|---|
Molekularformel |
C18H20N2O5S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide |
InChI |
InChI=1S/C18H20N2O5S/c1-2-25-16-11-7-6-10-15(16)20-18(22)13-26(23,24)12-17(21)19-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
HJRKCVXBHANEKB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
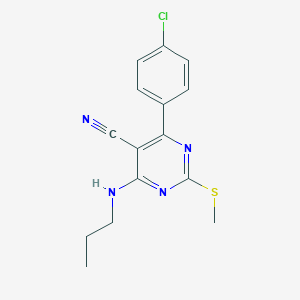
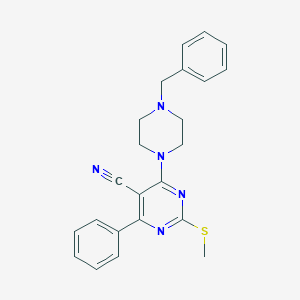
![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)
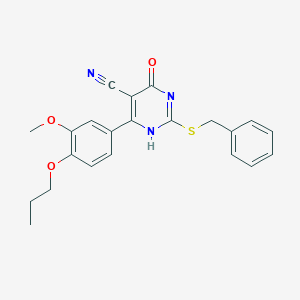
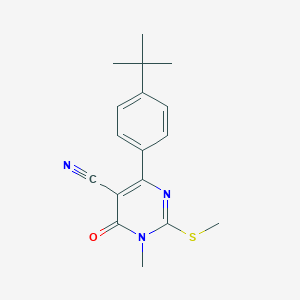
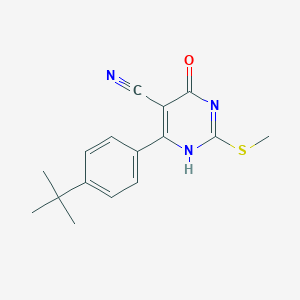
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)